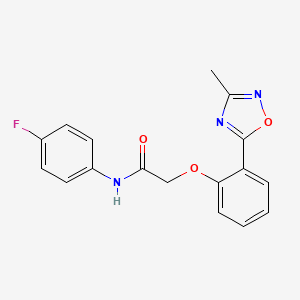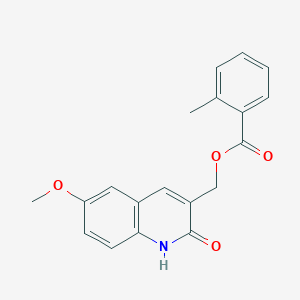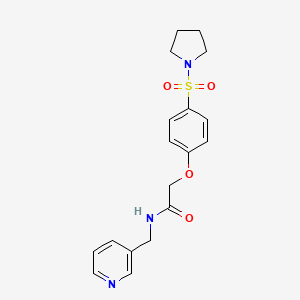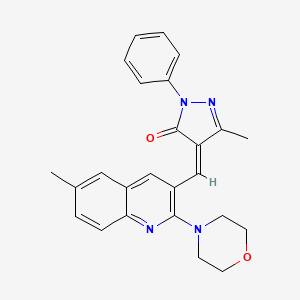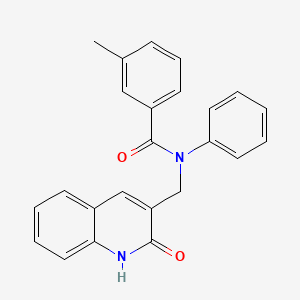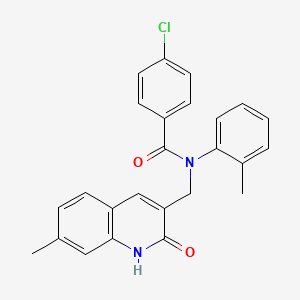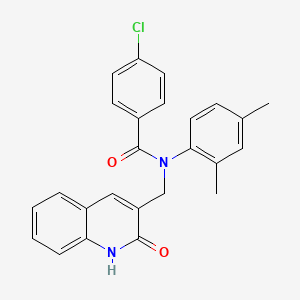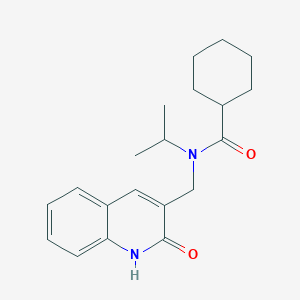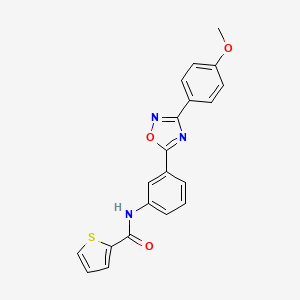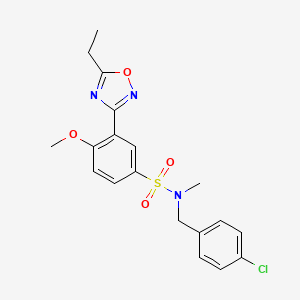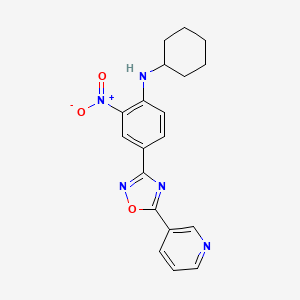
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CYCLOPS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CYCLOPS belongs to the class of organic compounds called nitroanilines and is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves its ability to inhibit specific enzymes and proteins involved in various cellular processes. N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and cell cycle regulation. N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have several biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline can induce apoptosis, which is a process of programmed cell death. N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments is its specificity towards certain enzymes and proteins. N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline can selectively target specific proteins and enzymes, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline is its toxicity. N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
The potential applications of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in various scientific fields are vast, and there are several future directions for research. One future direction is to study the efficacy of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in combination with other drugs for the treatment of cancer and other diseases. Another future direction is to develop more efficient and cost-effective synthesis methods for N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline. Additionally, further research is needed to understand the mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline and its effects on various cellular processes.
Conclusion:
In conclusion, N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its ability to selectively target specific proteins and enzymes makes it a valuable tool for studying various cellular processes. Further research is needed to fully understand the potential applications of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline and its mechanism of action.
Synthesis Methods
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps, including the reaction of cyclohexylamine with 2-nitro-4-chloroaniline to form N-cyclohexyl-2-nitro-4-chloroaniline. This intermediate is then reacted with 5-(pyridin-3-yl)-1,2,4-oxadiazol-3-amine to form N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline is in the field of cancer research. Studies have shown that N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline can inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in cancer cell proliferation. N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-11-13(8-9-16(17)21-15-6-2-1-3-7-15)18-22-19(27-23-18)14-5-4-10-20-12-14/h4-5,8-12,15,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIPMPILMYNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

